N2,N2-Dimethyl-5-(3-methylbenzyl)thiazole-2,4-diamine N2,N2-Dimethyl-5-(3-methylbenzyl)thiazole-2,4-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15851703
InChI: InChI=1S/C13H17N3S/c1-9-5-4-6-10(7-9)8-11-12(14)15-13(17-11)16(2)3/h4-7H,8,14H2,1-3H3
SMILES:
Molecular Formula: C13H17N3S
Molecular Weight: 247.36 g/mol

N2,N2-Dimethyl-5-(3-methylbenzyl)thiazole-2,4-diamine

CAS No.:

Cat. No.: VC15851703

Molecular Formula: C13H17N3S

Molecular Weight: 247.36 g/mol

* For research use only. Not for human or veterinary use.

N2,N2-Dimethyl-5-(3-methylbenzyl)thiazole-2,4-diamine -

Specification

Molecular Formula C13H17N3S
Molecular Weight 247.36 g/mol
IUPAC Name 2-N,2-N-dimethyl-5-[(3-methylphenyl)methyl]-1,3-thiazole-2,4-diamine
Standard InChI InChI=1S/C13H17N3S/c1-9-5-4-6-10(7-9)8-11-12(14)15-13(17-11)16(2)3/h4-7H,8,14H2,1-3H3
Standard InChI Key NETCAAGPEKEKMM-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)CC2=C(N=C(S2)N(C)C)N

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

N2,N2-Dimethyl-5-(3-methylbenzyl)thiazole-2,4-diamine belongs to the thiazole family, a class of heterocyclic compounds containing sulfur and nitrogen within a five-membered aromatic ring. Its systematic IUPAC name reflects the positions and types of substituents:

  • 2-Position: N,N-dimethylamino group (-N(CH₃)₂).

  • 4-Position: Primary amino group (-NH₂).

  • 5-Position: 3-Methylbenzyl group (-CH₂C₆H₃(CH₃)).

The molecular formula is C₁₃H₁₇N₃S, with a calculated molecular weight of 247.35 g/mol (Table 1) .

Table 1: Key Chemical Properties

PropertyValue
CAS Number1387566-02-0
Molecular FormulaC₁₃H₁₇N₃S
Molecular Weight247.35 g/mol
IUPAC NameN2,N2-Dimethyl-5-(3-methylbenzyl)thiazole-2,4-diamine

Synthetic Pathways and Optimization

Protecting Group Strategies

The synthesis of amino-substituted thiazoles often requires protective groups to prevent undesired side reactions. For example, the p-methoxybenzyl (PMB) group is commonly used to shield thiols during intermediate steps, as demonstrated in the synthesis of related benzo thiazolo[2,3-c][1, triazoles . Deprotection under acidic conditions (e.g., trifluoroacetic acid) followed by oxidation with DMSO facilitates disulfide formation and subsequent cyclization .

Biological and Pharmacological Applications

Antimicrobial Activity

Thiazole derivatives are renowned for their antimicrobial properties. For instance, 2,3-disubstituted thiazolidin-4-one analogs exhibit moderate to strong activity against gram-positive (Staphylococcus aureus) and gram-negative (Escherichia coli) bacteria, with minimum inhibitory concentrations (MICs) ranging from 12.5–50 µg/mL . While specific data for N2,N2-Dimethyl-5-(3-methylbenzyl)thiazole-2,4-diamine are unavailable, its structural similarity to active compounds suggests potential efficacy against microbial pathogens .

Fluorescent Imaging

The conjugated π-system of the thiazole ring, combined with electron-donating amino groups, renders this compound suitable for fluorescent probe development. Such probes are invaluable in cellular imaging and tracking biochemical processes .

Physicochemical Characterization

Solubility and Stability

The compound is likely sparingly soluble in water due to its hydrophobic benzyl group but soluble in polar aprotic solvents like DMSO or DMF. Stability under physiological conditions remains uncharacterized but could be inferred from analogs with similar substitution patterns .

Industrial and Research Relevance

Pharmaceutical Development

N2,N2-Dimethyl-5-(3-methylbenzyl)thiazole-2,4-diamine is listed in chemical vendor catalogs as a research-grade compound, indicating interest in its drug-like properties . Its modular structure allows for derivatization to optimize pharmacokinetic parameters such as bioavailability and metabolic stability.

Challenges and Future Directions

Current limitations include:

  • Synthetic Complexity: Low yields in multi-step reactions, as observed in related triazole syntheses (10–72% yields) .

  • Biological Data Gaps: Absence of published studies on toxicity, efficacy, or mechanism of action.

Future research should prioritize in vitro and in vivo assays to validate hypothesized applications, coupled with computational modeling to predict binding affinities.

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